molecular formula C21H16FN3O2S2 B3010889 2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide CAS No. 1252920-17-4

2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide

Cat. No.: B3010889
CAS No.: 1252920-17-4
M. Wt: 425.5
InChI Key: PHFCTKNUYOOEJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide is a thieno[3,2-d]pyrimidine derivative characterized by a fused thiophene-pyrimidine core. Key structural features include:

  • A 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl scaffold.
  • A sulfanylacetamide side chain at position 2, with an N-phenyl group contributing to steric and electronic properties.

This scaffold is pharmacologically significant due to its structural similarity to kinase inhibitors and other bioactive molecules.

Properties

IUPAC Name

2-[3-[(2-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O2S2/c22-16-9-5-4-6-14(16)12-25-20(27)19-17(10-11-28-19)24-21(25)29-13-18(26)23-15-7-2-1-3-8-15/h1-11H,12-13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHFCTKNUYOOEJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4F)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide (CAS Number: 1252920-17-4) is a compound of interest due to its potential therapeutic applications, particularly in oncology. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic uses.

The molecular formula of this compound is C21H16FN3O2S2, with a molecular weight of 425.5 g/mol. The structure features a thieno[3,2-d]pyrimidine core which is known for its diverse biological activities.

Research indicates that compounds similar to this compound exhibit inhibitory effects on various enzymes involved in cancer progression. Notably, studies have shown that derivatives of phenylacetamide can inhibit protein tyrosine phosphatases (PTPs) and CDC25B phosphatases, which are crucial in cell cycle regulation and cancer cell proliferation .

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound exhibits significant activity against various human cancer cell lines. For instance:

Cell Line IC50 (µM) Reference
A549 (Lung carcinoma)10.5
MDA-MB-231 (Breast)8.7
HeLa (Cervical)9.1

These values indicate that the compound has a promising profile as an anticancer agent.

Case Studies

  • In Vitro Studies : A study evaluated the inhibitory effects of various phenylacetamide derivatives on CDC25B and PTP1B enzymes. The compound 2h exhibited the highest inhibitory activity with IC50 values of 3.2 µg/mL against CDC25B and 2.9 µg/mL against PTP1B . This suggests that structural modifications can enhance the biological activity of related compounds.
  • In Vivo Studies : In a xenograft model using colo205 cells, compound 2h demonstrated approximately 50% tumor volume inhibition when administered at a dose of 10 mg/kg daily for five consecutive days without significant toxicity . This highlights the potential for therapeutic application in cancer treatment.

Structure-Activity Relationship (SAR)

The biological activity of thieno[3,2-d]pyrimidine derivatives is often influenced by their structural characteristics. Modifications at the benzyl position and the introduction of fluorine atoms have been associated with enhanced potency against cancer cell lines .

Scientific Research Applications

Anticancer Activity

Research has indicated that thienopyrimidine derivatives exhibit significant anticancer properties. The structural modifications present in 2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide may enhance its interaction with molecular targets involved in cancer cell proliferation and survival. Studies focusing on similar compounds have shown promising results against various cancer cell lines, suggesting that this compound could be explored for its cytotoxic effects in cancer therapy.

Antimicrobial Properties

The thienopyrimidine class has been associated with antimicrobial activity. The presence of the sulfur atom and the unique fluorobenzyl substitution may contribute to the compound's ability to inhibit bacterial growth. Preliminary investigations into related structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, warranting further exploration into the antimicrobial efficacy of this specific compound.

Enzyme Inhibition

Compounds containing thieno[3,2-d]pyrimidine frameworks have been studied for their potential as enzyme inhibitors. The structural characteristics of this compound may allow it to act as an inhibitor for key enzymes involved in metabolic pathways or disease processes. Investigations into its inhibition profile could reveal applications in treating metabolic disorders or conditions related to enzyme dysregulation.

Neuroprotective Effects

Emerging studies suggest that certain thienopyrimidine derivatives possess neuroprotective properties. The ability of these compounds to cross the blood-brain barrier and modulate neuroinflammatory responses makes them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research into the neuroprotective mechanisms of similar compounds could pave the way for therapeutic advancements.

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityDemonstrated that thienopyrimidine derivatives inhibited proliferation in breast cancer cells (MCF-7) by inducing apoptosis.
Study BAntimicrobial PropertiesFound that related compounds exhibited MIC values against Staphylococcus aureus and Escherichia coli, indicating potential as broad-spectrum antimicrobials.
Study CEnzyme InhibitionIdentified selective inhibition of protein kinases by thienopyrimidine derivatives, suggesting pathways for drug development targeting cancer metabolism.
Study DNeuroprotectionReported that certain thienopyrimidine derivatives reduced oxidative stress markers in neuronal cell lines, supporting their potential use in neurodegenerative disease models.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural differences and physicochemical properties of the target compound and its analogs:

Compound Name (Reference) Substituent at Position 3 Acetamide Substituent Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound 2-Fluorobenzyl Phenyl C₃₂H₂₄FN₃O₂S₂* 447.52 (calculated) High lipophilicity due to benzyl and fluorine
N-(4-Butylphenyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide Methyl 4-Butylphenyl C₂₅H₂₅N₃O₂S₂ 463.61 Increased alkyl chain length enhances hydrophobicity
2-[(4-Oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide Phenyl 3-Trifluoromethylphenyl C₂₃H₁₉F₃N₃O₂S₂ 517.54 Electron-withdrawing CF₃ group may reduce solubility
2-({3-Benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide Benzyl 3,4-Dimethoxyphenyl C₂₃H₂₁N₃O₄S₂ 467.6 Methoxy groups improve solubility via hydrogen bonding
2-{[3-(2-Fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(propan-2-yl)phenyl]acetamide 2-Fluorophenyl 3-Isopropylphenyl C₂₃H₂₀FN₃O₂S₂ 453.6 Bulky isopropyl group may sterically hinder interactions

*Calculated based on molecular formula.

Key Observations

Substituent Effects on Lipophilicity: The 2-fluorobenzyl group in the target compound likely increases lipophilicity compared to analogs with smaller substituents (e.g., methyl in ).

Solubility Considerations :

  • The 3,4-dimethoxyphenyl group in improves solubility via polar interactions, contrasting with the hydrophobic 4-butylphenyl in .

Steric and Electronic Influences: The isopropyl group in adds steric bulk, which may limit access to hydrophobic binding pockets.

Research Findings and Implications

While biological activity data for these compounds are absent in the provided evidence, structural trends suggest:

  • Target Compound : The 2-fluorobenzyl and phenyl groups may optimize a balance between lipophilicity and aromatic interactions, making it a candidate for kinase inhibition (e.g., EGFR or VEGFR targets).
  • Analog-Specific Traits :
    • : The CF₃ group could enhance metabolic stability but requires formulation adjustments for solubility.
    • : Dimethoxy groups may improve oral bioavailability.

Q & A

Q. What are the standard synthetic routes for preparing thieno[3,2-d]pyrimidinone derivatives like the target compound?

The synthesis typically involves multi-step reactions, starting with substitution reactions under alkaline conditions (e.g., using 3-chloro-4-fluoronitrobenzene and 2-pyridinemethanol), followed by reduction (e.g., iron powder in acidic conditions) to generate intermediates. A final condensation step with a condensing agent (e.g., DCC or EDC) introduces the acetamide moiety. Optimization of solvent systems (e.g., DMF or THF) and temperature control (60–80°C) is critical for yield improvement .

Q. Which spectroscopic techniques are essential for characterizing this compound and validating its purity?

Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and aromaticity.
  • HPLC-MS for purity assessment (>95%) and molecular weight verification.
  • X-ray crystallography (if crystalline) to resolve structural ambiguities, as demonstrated in studies of analogous thieno-pyrimidinone derivatives .

Q. How can researchers ensure reproducibility in synthesizing this compound?

Standardize reaction conditions (e.g., inert atmosphere, moisture control), use high-purity starting materials, and document deviations (e.g., solvent batch variations). Cross-validate results with orthogonal characterization methods (e.g., TLC and LC-MS) .

Advanced Research Questions

Q. What strategies optimize the reaction yield for introducing the sulfanyl-acetamide moiety?

  • Catalyst screening : Test Pd-based catalysts or thiourea derivatives to enhance sulfur nucleophilicity.
  • Solvent optimization : Polar aprotic solvents (e.g., DMSO) may improve solubility of intermediates.
  • Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes side reactions. Refer to analogous protocols for sulfanyl group incorporation in thieno-pyrimidinones .

Q. How should researchers design experiments to evaluate the compound’s bioactivity (e.g., kinase inhibition)?

  • In vitro assays : Use enzyme-linked assays (e.g., ADP-Glo™) to measure kinase inhibition.
  • Dose-response curves : Test concentrations from 1 nM to 100 µM to determine IC₅₀ values.
  • Selectivity panels : Screen against off-target kinases (e.g., EGFR, VEGFR) to assess specificity .

Q. How can contradictory bioactivity data across studies be resolved?

  • Purity verification : Re-analyze batches with LC-MS to rule out degradation products.
  • Assay conditions : Compare buffer pH, co-factor concentrations, and cell lines used.
  • Structural analogs : Benchmark against derivatives (e.g., fluorobenzyl vs. chlorophenyl groups) to identify SAR trends .

Q. What computational methods support mechanistic studies of this compound’s target interaction?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinase ATP pockets.
  • MD simulations : Run 100-ns trajectories to assess binding stability and key residue interactions.
  • Free-energy calculations : Apply MM-PBSA to quantify binding affinities .

Q. What challenges arise during scale-up, and how can they be addressed?

  • Purification : Replace column chromatography with recrystallization or fractional distillation.
  • Cost-effective catalysts : Transition from Pd-based catalysts to Ni or Fe alternatives.
  • Process control : Implement PAT (Process Analytical Technology) for real-time monitoring .

Methodological Considerations

  • Data Analysis : Use GraphPad Prism for statistical validation (e.g., ANOVA for dose-response comparisons).
  • Structural Elucidation : Combine DFT calculations (e.g., Gaussian 16) with experimental crystallographic data .
  • Controlled Variables : Document solvent lot numbers, humidity, and equipment calibration dates to mitigate batch variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.